molecular formula C9H21NO2 B2637319 (2S)-1-{[(2S)-2-hydroxybutyl](methyl)amino}butan-2-ol CAS No. 2361610-19-5

(2S)-1-{[(2S)-2-hydroxybutyl](methyl)amino}butan-2-ol

Cat. No.: B2637319
CAS No.: 2361610-19-5
M. Wt: 175.272
InChI Key: GXMPGTXMVQAVAL-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-{(2S)-2-hydroxybutylamino}butan-2-ol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{(2S)-2-hydroxybutylamino}butan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of (2S)-2-hydroxybutylamine with (2S)-2-chlorobutan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{(2S)-2-hydroxybutylamino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a primary or secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanone, while reduction of the amino group can produce butylamine.

Scientific Research Applications

(2S)-1-{(2S)-2-hydroxybutylamino}butan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-{(2S)-2-hydroxybutylamino}butan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydroxybutylamine: Similar structure but lacks the additional hydroxyl group.

    (2S)-2-chlorobutan-2-ol: Contains a chlorine atom instead of the amino group.

    Butan-2-ol: Lacks both the amino and hydroxyl groups.

Uniqueness

(2S)-1-{(2S)-2-hydroxybutylamino}butan-2-ol is unique due to the presence of both hydroxyl and amino functional groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-1-[[(2S)-2-hydroxybutyl]-methylamino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPGTXMVQAVAL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)CC(CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN(C)C[C@H](CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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